4-(3,5-Dimethylphenoxy)benzaldehyde
Overview
Description
“4-(3,5-Dimethylphenoxy)benzaldehyde” is a chemical compound with the linear formula C15H14O2 . It is a solid substance and is used in various applications in scientific experiments, research, and industry.
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethylphenoxy)benzaldehyde” is represented by the SMILES stringCC1=CC(C)=CC(OC2=CC=C(C=O)C=C2)=C1
. The InChI representation is 1S/C15H14O2/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-10H,1-2H3
.
Scientific Research Applications
Synthesis and Cytotoxicity Evaluation
A study by Brandes et al. (2020) describes the use of a related compound, 3,5-Dimethoxy-benzaldehyde, as a starting material for synthesizing amorfrutins A and B. The synthesized compounds showed promising cytotoxicity towards human tumor cell lines, highlighting the potential of such compounds in the development of cancer therapies (Brandes et al., 2020).
Luminescence Sensing
Shi et al. (2015) developed two novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which demonstrated selective sensitivity and luminescence towards benzaldehyde derivatives. This suggests the compound's role in the creation of materials for fluorescence sensing applications (Shi et al., 2015).
Heterogeneous Catalysis in Chemical Synthesis
Research by Deutsch et al. (2007) explored the acid-catalysed condensation of glycerol with benzaldehyde among other aldehydes, utilizing various solid acids as heterogeneous catalysts. This study highlights the compound's utility in synthesizing novel platform chemicals and its potential applications in green chemistry (Deutsch et al., 2007).
Antioxidant Activity and Physicochemical Properties
Yüksek et al. (2015) synthesized novel derivatives involving 4-(4-methylbenzoxy)benzaldehyde and evaluated their in vitro antioxidant activities. The findings contribute to the understanding of the compound's potential in pharmaceutical applications, particularly in the development of antioxidant agents (Yüksek et al., 2015).
Metabolic Insights into Benzene Ring-Opening
Weaver-Guevara et al. (2020) demonstrated that cytochrome P450 can epoxidize an oxepin derivative to a reactive intermediate, providing insights into the metabolic processes involving ring-opening of benzene. This research has implications for understanding the metabolic pathways of benzene and related compounds (Weaver-Guevara et al., 2020).
Safety and Hazards
This compound is considered hazardous. It has been classified with the signal word “Warning” and is associated with the following hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGBCMNULQOQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443435 | |
Record name | 4-(3,5-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenoxy)benzaldehyde | |
CAS RN |
287953-82-6 | |
Record name | 4-(3,5-dimethylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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